Cas no 935-02-4 (3-phenylprop-2-ynenitrile)

3-phenylprop-2-ynenitrile structure
3-phenylprop-2-ynenitrile structure
Nome del prodotto:3-phenylprop-2-ynenitrile
Numero CAS:935-02-4
MF:C9H5N
MW:127.142701864243
MDL:MFCD19300770
CID:805734
PubChem ID:96382

3-phenylprop-2-ynenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Phenylpropiolonitrile
    • 3-Phenyl-2-propynenitrile
    • 2-Propyne nitrile,3-phenyl-(9CI)
    • 2-Propynenitrile,3-phenyl-
    • 3-phenylprop-2-ynenitrile
    • C9H5N
    • 1-Cyano-2-phenylacetylene
    • Cyanophenylacetylene
    • NSC 71547
    • Phenylcyanoacetylene
    • Phenylpropiolonitrile
    • Phenylpropynenitrile
    • 2-Propynenitrile, 3-phenyl- (9CI)
    • 2-Propynenitrile, 3-phenyl-
    • Propiolonitrile, phenyl-
    • Phenylpropiolique nitrile [French]
    • Phenylpropiolique nitrile
    • phenylpropionitril
    • NSC71547
    • Phenyl-propynenitrile
    • 3-Phenylpropalonitrile
    • 3-phenyl-prop-2-ynenitrile
    • NCIOpen2_000538
    • 3-Phenyl-2-propynenitrile (ACI)
    • Propiolonitrile, phenyl- (6CI, 7CI, 8CI)
    • 1-Phenyl-2-cyanoacetylene
    • 3-Phenylpropynenitrile
    • EN300-1237351
    • 4-09-00-02329 (Beilstein Handbook Reference)
    • SCHEMBL1539081
    • 3-Phenyl-2-propynenitrile, 98%
    • P2333
    • AI3-11802
    • DA-00639
    • MFCD19300770
    • IYXVSRXFGYDNEV-UHFFFAOYSA-N
    • DTXSID90239443
    • AS-18614
    • BRN 0386022
    • NSC-71547
    • 935-02-4
    • SY107492
    • AKOS015998910
    • CS-W013484
    • MDL: MFCD19300770
    • Inchi: 1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H
    • Chiave InChI: IYXVSRXFGYDNEV-UHFFFAOYSA-N
    • Sorrisi: N#CC#CC1C=CC=CC=1
    • BRN: 0386022

Proprietà calcolate

  • Massa esatta: 127.04200
  • Massa monoisotopica: 127.042199
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 201
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.8
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.09
  • Punto di fusione: 37.0 to 41.0 deg-C
  • Punto di ebollizione: 229°C(lit.)
  • Punto di infiammabilità: 88 ºC
  • Indice di rifrazione: 1.4804 (estimate)
  • PSA: 23.79000
  • LogP: 1.56168

3-phenylprop-2-ynenitrile Informazioni sulla sicurezza

3-phenylprop-2-ynenitrile Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-phenylprop-2-ynenitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046982-5g
3-Phenylpropiolonitrile
935-02-4 98%
5g
¥1909.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046982-25g
3-Phenylpropiolonitrile
935-02-4 98%
25g
¥9339.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046982-100mg
3-Phenylpropiolonitrile
935-02-4 98%
100mg
¥121.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P13120-1g
3-Phenylpropiolonitrile
935-02-4
1g
¥626.0 2021-09-04
Ambeed
A184302-5g
3-Phenylpropiolonitrile
935-02-4 95%
5g
$289.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF873-250MG
3-phenylprop-2-ynenitrile
935-02-4 95%
250MG
¥ 224.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF873-1G
3-phenylprop-2-ynenitrile
935-02-4 95%
1g
¥ 580.00 2023-04-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227280-1g
3-Phenylpropiolonitrile
935-02-4 95%
1g
¥360.0 2024-04-17
Fluorochem
208742-5g
3-Phenylpropiolonitrile
935-02-4 95%
5g
£272.00 2022-02-28
Fluorochem
208742-25g
3-Phenylpropiolonitrile
935-02-4 95%
25g
£894.00 2022-02-28

3-phenylprop-2-ynenitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: tert-Butyllithium ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  -78 °C
Riferimento
One-pot synthesis of conjugated alkyne nitriles from aldehydes
Kim, Joong-Gon; Lee, Eun Hwa; Jang, Doo Ok, Tetrahedron Letters, 2007, 48(13), 2299-2301

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Water
Riferimento
Preparation of nitriles from primary amides under Swern oxidation conditions
Nakajima, Noriyuki; Ubukata, Makoto, Tetrahedron Letters, 1997, 38(12), 2099-2102

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Butyl acetate ,  Water
Riferimento
High yield synthesis of nitriles by a new enzyme, phenylacetaldoxime dehydratase, from Bacillus sp. strain OxB-1
Xie, Sheng-Xue; Kato, Yasuo; Asano, Yasuhisa, Bioscience, 2001, 65(12), 2666-2672

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of phenyl cyanate and its utilization for the synthesis of α,β-unsaturated nitriles
Murray, Rex E.; Zweifel, George, Synthesis, 1980, (2), 150-1

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Gallium chloride Solvents: Acetonitrile ;  4 h, 80 °C
Riferimento
Tin or gallium-catalyzed cyanide-transition metal-free synthesis of nitriles from aldehydes or oximes
Zhuang, Yan-Jun; Liu, Jie; Kang, Yan-Biao, Tetrahedron Letters, 2016, 57(50), 5700-5702

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Acetonitrile ;  15 - 30 min, rt
Riferimento
SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles
Zhao, Yiyong; Mei, Guangyao; Wang, Haibo; Zhang, Guofu; Ding, Chengrong, Synlett, 2019, 30(12), 1484-1488

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 4,4′-Bipyridine (MOF with copper and carbazole tricarboxylate) ,  Copper (MOF with bipyridine and carbazole tricarboxylate) ,  4,4′,4′′-(9H-Carbazole-3,6,9-triyl)tris[benzoic acid] (MOF with copper and bipyridine) Solvents: Acetonitrile ;  9 h, 90 °C
1.2 Reagents: Water
Riferimento
Copper metal organic framework (Cu-MOF) catalytic material, its preparation method and application in synthesis of 3-phenylpropynonitrile derivative
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diphosgene ,  Trimethyl phosphate
Riferimento
Facile conversion of carboxamides to nitriles
Mai, Khuong; Patil, Ghanshyam, Tetrahedron Letters, 1986, 27(20), 2203-6

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ;  30 - 60 min, rt
1.2 Reagents: Sulfonyl fluoride ;  12 h, rt
Riferimento
Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO
Fang, Wan-Yin; Qin, Hua-Li, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Riferimento
1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent
Wu, Yong-qian; Limburg, David C.; Wilkinson, Douglas E.; Hamilton, Gregory S., Organic Letters, 2000, 2(6), 795-797

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ;  10 min, rt
Riferimento
The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides
Cui, Yin; Zhao, Yiyong; Shen, Junjie; Zhang, Guofu; Ding, Chengrong, RSC Advances, 2022, 12(51), 33064-33068

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  2 - 6 h, rt
Riferimento
Palladium-Catalyzed Nitrile-Assisted C(sp3)-Cl Bond Formation for Synthesis of Dichlorides
He, Dandan; Huang, Liangbin; Li, Jianxiao; Wu, Wanqing ; Jiang, Huanfeng, Organic Letters, 2019, 21(20), 8308-8311

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonium acetate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Riferimento
Stable and rapid thiol bioconjugation by light-triggered thiomaleimide ring hydrolysis
Kalia, Dimpy; Pawar, Sharad P.; Thopate, Jyoti S., Angewandte Chemie, 2017, 56(7), 1885-1889

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene ,  Tetrahydrofuran ;  -60 °C; 30 min, -60 °C
1.2 Reagents: Diethyl chlorophosphate ;  -60 °C → rt; 30 min, rt; rt → -60 °C
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene ,  Tetrahydrofuran ;  -60 °C; 1 h, -60 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
One-pot synthesis of propynoates and propynenitriles
Shu, Fan; Zheng, Qingjuan; Dong, Wanrong; Peng, Zhihong; An, Delie, Canadian Journal of Chemistry, 2017, 95(2), 144-148

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: 2364654-64-6 Solvents: Acetonitrile ;  8 h, 90 °C
Riferimento
Reversible Structural Transformations of Metal-Organic Frameworks as Artificial Switchable Catalysts for Dynamic Control of Selectively Cyanation Reaction
Huang, Chao; Li, Gaoxiang; Zhang, Lin; Zhang, Yingying; Mi, Liwei; et al, Chemistry - A European Journal, 2019, 25(44), 10366-10374

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  1 - 2 h, 70 °C
Riferimento
A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"
Augustine, John Kallikat; Bombrun, Agnes; Atta, Rajendra Nath, Synlett, 2011, (15), 2223-2227

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Pd-Catalyzed C-H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid Scaffolds
Qi, Hongbo; Chi, Dongmei; Chen, Shufeng, Organic Letters, 2022, 24(15), 2910-2914

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  10 min, rt
1.2 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Ammonium acetate ,  Tempo ,  Iodobenzene diacetate Solvents: Acetonitrile ,  Water ;  2 h, rt
1.5 Reagents: Water ;  rt
Riferimento
Enantioselective Nickel-Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution
Liu, En-Chih ; Topczewski, Joseph J., Journal of the American Chemical Society, 2021, 143(14), 5308-5313

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Riferimento
One-pot oxidative conversion of alcohols into nitriles by using a TEMPO/PhI(OAc)2/NH4OAc system
Vatele, Jean-Michel, Synlett, 2014, 25(9), 1275-1278

Metodo di produzione 20

Condizioni di reazione
1.1 6 h
Riferimento
Microwave assisted intramolecular Wittig reaction: a facile method for the synthesis of conjugated acetylenes
Rao, V. V. V. N. S. Rama; Ravikanth, S.; Reddy, G. Venkat; Maitraie, D.; Yadla, R.; et al, Synthetic Communications, 2003, 33(9), 1523-1529

3-phenylprop-2-ynenitrile Raw materials

3-phenylprop-2-ynenitrile Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-02-4)3-phenylprop-2-ynenitrile
A848141
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):260.0/912.0